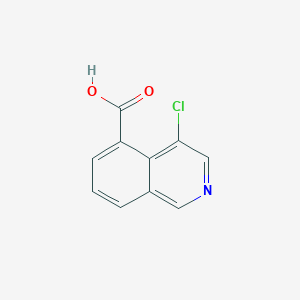

4-Chloroisoquinoline-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloroisoquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Characterization of New Compounds

4-Chloroisoquinoline-5-carboxylic acid derivatives have been synthesized and characterized for potential biological applications. Tiwari et al. (2014) synthesized new 2-arylquinoline-4-carboxylic acid derivatives, which showed activity against various bacterial and fungal strains at low concentrations. These compounds, particularly 4b and 5d, exhibited better antibacterial and antifungal activity than some clinically prevalent drugs (Tiwari et al., 2014).

Antagonist Activity on NMDA Receptor

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to kynurenic acid and derived from isoquinoline, have been evaluated for antagonist activity at the glycine site on the NMDA receptor. Carling et al. (1992) found that these compounds exhibit reduced potency due to conformational effects, but certain modifications restored their antagonist activity (Carling et al., 1992).

Synthesis and Biological Activities

Li et al. (2019) described the synthesis of novel halomethylquinoline building blocks, which were used to create 2,4-bis(benzofuran-2-yl)quinoline- and 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids. These compounds showed significant anti-tubercular activity, suggesting their potential as promising candidates for further investigation (Li et al., 2019).

Gas Phase Reaction Studies

Thevis et al. (2008) studied the gas phase formations of carboxylic acids from bisubstituted isoquinolines, which have potential as prolylhydroxylase inhibitor drug candidates. This study provided insights into the mass spectrometric behavior of these compounds, useful for clinical, forensic, or doping control analysis (Thevis et al., 2008).

Safety and Hazards

The safety information for 4-Chloroisoquinoline-5-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

作用機序

Mode of Action

It is known that carboxylic acids, such as 4-chloroisoquinoline-5-carboxylic acid, can undergo nucleophilic acyl substitution reactions . This involves the replacement of the –OH group of the acid with a better leaving group, enhancing the reactivity of the acid .

Biochemical Pathways

Carboxylic acids can participate in various biochemical reactions, including the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the coupling of organoboron reagents with palladium complexes, forming carbon-carbon bonds .

Pharmacokinetics

The compound’s molecular weight (20762 g/mol) and its solid physical form suggest that it may have certain bioavailability characteristics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored in a dry environment at room temperature to maintain its stability . Other factors, such as pH, temperature, and the presence of other substances, may also affect its action and efficacy.

特性

IUPAC Name |

4-chloroisoquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-5-12-4-6-2-1-3-7(9(6)8)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKVSRPUHQMAGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-3-(2-aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3003421.png)

![N-(2-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3003426.png)

![3-[(chloroacetyl)amino]-N-cyclopropylbenzamide](/img/structure/B3003428.png)

![N-(3-acetylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3003432.png)

![1-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3003434.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B3003440.png)

![[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride](/img/structure/B3003441.png)